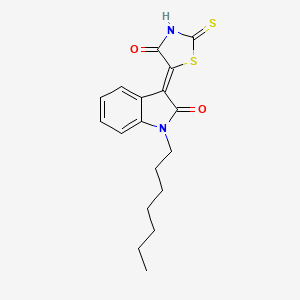

1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Description

1-Heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a hybrid heterocyclic compound combining an indole-2-one core and a thiazolidinone moiety. The indole scaffold is substituted at the N1 position with a heptyl chain, while the thiazolidinone ring features a 4-oxo-2-thioxo functional group. Its synthesis likely involves thia-Michael addition or condensation reactions, common in thiazolidinone chemistry .

Properties

IUPAC Name |

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-2-3-4-5-8-11-20-13-10-7-6-9-12(13)14(17(20)22)15-16(21)19-18(23)24-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,21,23)/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVACPKTPLOQRN-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiazolidine and indole moieties. Its molecular formula is , indicating a significant degree of molecular complexity that contributes to its biological properties.

Anticancer Activity

Research indicates that thiazolidin derivatives exhibit promising anticancer properties. For instance, studies have shown that certain thiazolidin compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The compound under discussion has not been extensively studied in isolation; however, related thiazolidin derivatives have demonstrated effectiveness against various cancer cell lines, including HeLa and MCF-7 cells .

Antioxidant Activity

Thiazolidin derivatives are known for their antioxidant properties. Compounds with structural similarities to this compound have shown significant inhibition of lipid peroxidation, suggesting that they may effectively scavenge free radicals and protect cellular components from oxidative stress .

Antimicrobial Activity

Some thiazolidin derivatives have exhibited antibacterial properties against Gram-positive bacteria. Although specific data on the compound's antimicrobial activity is limited, the structural features suggest potential efficacy against microbial pathogens .

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.

- Free Radical Scavenging : The antioxidant activity is likely due to the presence of functional groups that can donate electrons or hydrogen atoms.

- Enzyme Inhibition : Some thiazolidin derivatives act as inhibitors of key enzymes involved in cancer progression or microbial growth.

Case Studies

Although specific case studies on this compound are scarce, related research highlights its potential:

- Thiazolidine Derivatives : A study on thiazolidine derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity .

- Antioxidant Studies : Research evaluating antioxidant capacity through TBARS assays showed that certain thiazolidin compounds significantly reduced lipid peroxidation levels .

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of 3-(thiazolidinone-ylidene)indol-2-one derivatives. Key structural variations among analogs include:

Structural Insights :

- Lipophilicity : The heptyl chain in the target compound increases membrane permeability compared to shorter alkyl or aromatic substituents .

- Electronic Effects: The 2-thioxo group in thiazolidinone enhances hydrogen-bonding capacity, critical for receptor interactions .

Solid-State and Spectroscopic Characterization

- X-ray Crystallography: Analogs like (3Z)-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one () reveal planar indole-thiazolidinone systems with Z-configuration at the exocyclic double bond .

- Spectroscopy : IR spectra of similar compounds show strong C=O stretches near 1700 cm<sup>−1</sup> and C=S stretches at ~1250 cm<sup>−1</sup> .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one?

- Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloesters.

- Step 2 : Introduction of the heptyl chain via alkylation of the indole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Condensation of the thiazolidinone and indole moieties using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .

- Critical factors : Temperature control (60–80°C for cyclization), solvent polarity (aprotic solvents for alkylation), and exclusion of moisture to prevent hydrolysis .

Q. How is structural characterization of this compound performed?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

- FT-IR : Confirms the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- NMR : ¹H NMR identifies protons on the heptyl chain (δ 0.8–1.5 ppm) and indole aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR resolves the thiazolidinone carbonyl (δ ~180 ppm) .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary assays are used to evaluate its biological activity?

- Answer : Initial screening focuses on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Key controls : Include solvent-only (DMSO) and positive controls (e.g., ampicillin for antimicrobial tests) .

Advanced Research Questions

Q. How can low yields during the condensation step be addressed?

- Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent selection : Switching to polar aprotic solvents like DMF or DMSO to improve solubility of intermediates .

- Temperature modulation : Gradual heating (e.g., 50°C → 80°C) to favor kinetic control over undesired byproducts .

Q. How should contradictory data in biological assays be interpreted?

- Answer : Contradictions may arise from assay conditions or compound stability:

- Case example : Discrepant MIC values in antimicrobial assays could result from variations in bacterial inoculum size or compound precipitation. Verify via:

- Replicate testing : Perform triplicate assays with freshly prepared solutions .

- Stability analysis : Monitor compound integrity in assay media using HPLC .

- Statistical rigor : Apply ANOVA or Tukey’s test to confirm significance of differences .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Answer :

- Molecular docking : Predict binding affinity to targets (e.g., E. coli DNA gyrase) using AutoDock Vina with optimized force fields .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., fluorine or heptyl groups) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models .

Q. How can regioselectivity challenges in functionalization be resolved?

- Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on indole nitrogen) to steer reactivity toward the thiazolidinone moiety .

- Metal catalysis : Use Pd-mediated C–H activation for selective functionalization of the indole C3 position .

- Table : Example of substituent effects on reaction outcomes:

| Substituent | Position | Yield (%) | Regioselectivity Ratio |

|---|---|---|---|

| -Heptyl | N1 | 78 | 9:1 (C3 vs. C2) |

| -CF₃ | C5 | 65 | 6:1 (C3 vs. C5) |

| Data adapted from . |

Methodological Notes

- Key contradictions : and report differing optimal temperatures for cyclization (60°C vs. 80°C), likely due to substituent electronic effects.

- Advanced toolkits : Combine synthetic protocols (e.g., microwave-assisted synthesis ) with high-throughput screening to accelerate SAR exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.